molecular formula C15H12F3N3 B6264246 6-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile CAS No. 1803581-42-1

6-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile

Cat. No. B6264246
CAS RN: 1803581-42-1
M. Wt: 291.3
InChI Key:
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Description

This compound is a derivative of pyrazole and its fused heterocyclic compounds . It contains a strong electron-withdrawing group (CN) in its three position . It is an important intermediate in the synthesis of the famous insecticide Fipronil , which is a pyrazole insecticide used for insect control worldwide .


Synthesis Analysis

The synthesis of this compound involves the reaction of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds . The intermediate APPC, which has three nucleophilic centers including its α-carbon atom (pyrazole) and amino groups to react with electrophiles, is a key intermediate not only for the synthesis of Fipronil but also for the construction of other useful heterocyclic compounds .


Molecular Structure Analysis

The crystal structure of this compound was obtained and determined by X-ray crystallography . The molecular structure was elucidated by X-ray crystallography , which revealed that pyrazolo [3,4-b]pyridine was formed .


Chemical Reactions Analysis

The reaction mechanism of this compound with unsaturated carbonyl compounds was proposed . The intermediate APPC contains a strong electron-withdrawing group (CN) in its three position, which might lead to its condensation and cycloaddition reactions showing obvious differences from those conventionally reported aminopyrazole compounds .


Physical And Chemical Properties Analysis

The solvent was concentrated and the residue was purified by silica gel chromatography to afford the white solid . The compound has a melting point of 153.2–153.9 °C .

Mechanism of Action

The biological activities of this compound are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

While the future directions for this specific compound are not explicitly mentioned in the retrieved papers, it’s worth noting that the development of fluorinated organic chemicals is becoming an increasingly important research topic . More than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile involves the reaction of 2-(trifluoromethyl)benzylamine with 3-cyanopyridine in the presence of a suitable catalyst.", "Starting Materials": [ "2-(trifluoromethyl)benzylamine", "3-cyanopyridine", "Catalyst" ], "Reaction": [ "Add 2-(trifluoromethyl)benzylamine to a reaction flask", "Add 3-cyanopyridine to the reaction flask", "Add a suitable catalyst to the reaction flask", "Heat the reaction mixture to a suitable temperature and stir for a suitable time", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent and dry to obtain the desired product" ] }

CAS RN

1803581-42-1

Product Name

6-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile

Molecular Formula

C15H12F3N3

Molecular Weight

291.3

Purity

95

Origin of Product

United States

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